![molecular formula C16H14ClFN4S B301289 5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole](/img/structure/B301289.png)
5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This molecule has been extensively studied in the scientific community due to its potential therapeutic applications in the treatment of cystic fibrosis and other diseases.
Mecanismo De Acción
5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole acts as a competitive inhibitor of the CFTR protein, binding to a specific site on the protein and preventing it from functioning normally. This inhibition leads to a reduction in the movement of chloride ions across cell membranes, which can have a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its potential therapeutic applications in the treatment of cystic fibrosis, it has also been studied for its potential use in treating other diseases such as polycystic kidney disease and secretory diarrhea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole is its specificity for the CFTR protein, which allows for targeted inhibition of this protein without affecting other ion channels or transporters. However, one limitation of this molecule is its relatively low potency, which can make it difficult to achieve significant inhibition of the CFTR protein at lower concentrations.
Direcciones Futuras
There are several potential future directions for research on 5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole. One area of focus could be on developing more potent inhibitors of the CFTR protein, which could lead to more effective treatments for cystic fibrosis and other diseases. Another potential direction could be on studying the long-term effects of CFTR inhibition on cell physiology and function, as well as its potential applications in other disease states. Additionally, research could be conducted to investigate the potential use of this compound in combination with other drugs or therapies for the treatment of cystic fibrosis and other diseases.
Métodos De Síntesis
The synthesis of 5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole can be achieved through a multi-step process that involves the reaction of 2-chloro-4-fluorobenzyl bromide with sodium sulfide to form the corresponding thiol. This thiol is then reacted with 3,4-dimethylphenylacetonitrile in the presence of sodium hydroxide to form the desired tetrazole ring.
Aplicaciones Científicas De Investigación
5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole has been extensively studied in the scientific community due to its potential therapeutic applications in the treatment of cystic fibrosis and other diseases. It has been shown to inhibit the activity of the CFTR protein, which is involved in regulating the movement of ions across cell membranes. This inhibition can lead to increased hydration of mucus in the lungs of cystic fibrosis patients, making it easier to clear and reducing the risk of infection.
Propiedades
Fórmula molecular |
C16H14ClFN4S |
|---|---|
Peso molecular |
348.8 g/mol |
Nombre IUPAC |
5-[(2-chloro-4-fluorophenyl)methylsulfanyl]-1-(3,4-dimethylphenyl)tetrazole |
InChI |
InChI=1S/C16H14ClFN4S/c1-10-3-6-14(7-11(10)2)22-16(19-20-21-22)23-9-12-4-5-13(18)8-15(12)17/h3-8H,9H2,1-2H3 |
Clave InChI |
ZCBZLQAKIOISGR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC3=C(C=C(C=C3)F)Cl)C |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC3=C(C=C(C=C3)F)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301210.png)
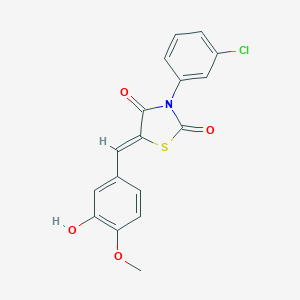
![3-(3-Chlorophenyl)-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301212.png)
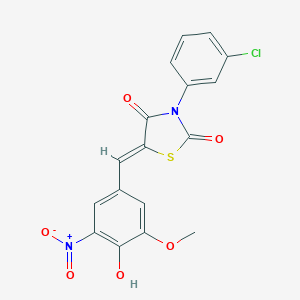
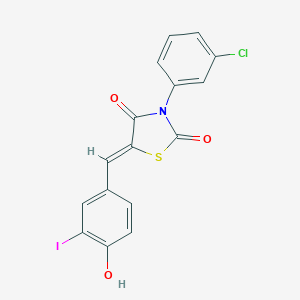
![5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301216.png)
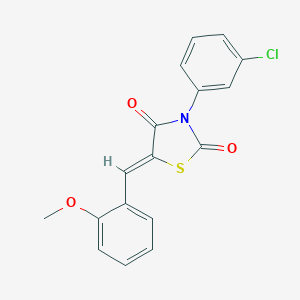
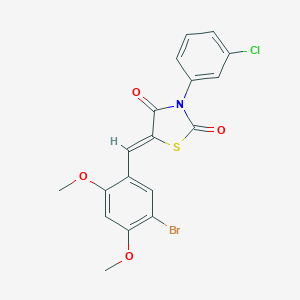
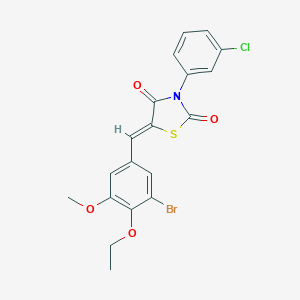
![Methyl 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3,5-dioxo-1-pyrazolidinyl)benzoate](/img/structure/B301223.png)
![4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B301225.png)
![(4Z)-4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione](/img/structure/B301227.png)
![isopropyl 4-[4-({1-[4-(aminosulfonyl)phenyl]-1H-pyrrol-2-yl}methylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B301229.png)